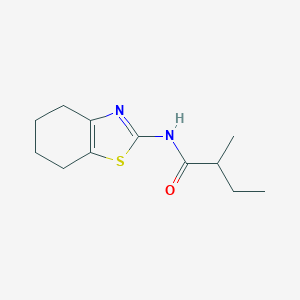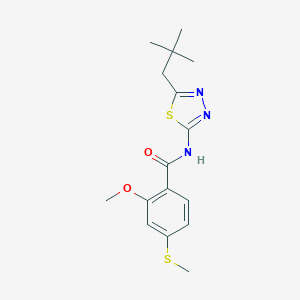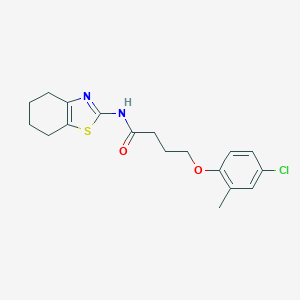![molecular formula C28H22N2O2S2 B216327 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that has gained significant attention in scientific research. It is a member of the benzodiazepine family, which is a class of compounds known for their anxiolytic and sedative properties.
作用機序
The exact mechanism of action of 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
In animal models, 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have anxiolytic, sedative, and muscle relaxant effects. It has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
実験室実験の利点と制限
One advantage of using 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. However, one limitation is that it may have different effects in humans than in animal models, so caution should be exercised when extrapolating results from animal studies to humans.
将来の方向性
There are several potential future directions for research on 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is the development of new anxiolytic drugs based on this compound. Another potential direction is the investigation of its anticonvulsant properties for the treatment of epilepsy. Additionally, further studies may be needed to understand the potential side effects and long-term safety of this compound.
In conclusion, 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a promising compound for the development of new anxiolytic drugs. Its mechanism of action is relatively well understood, and it has been shown to have anxiolytic, sedative, and muscle relaxant effects in animal models. However, caution should be exercised when extrapolating results from animal studies to humans, and further research is needed to understand its potential side effects and long-term safety.
合成法
The synthesis of 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 2-thiophenecarboxylic acid with 2-thiophenecarbonyl chloride to form 2-thienyl-2-thiophenecarboxylic acid. This intermediate is then reacted with 2,3-dichlorobenzoyl chloride to form 2,3-dichlorobenzoyl-2-thienyl-2-thiophenecarboxylic acid. The final step involves the reaction of this intermediate with phenylhydrazine to form 3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.
科学的研究の応用
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been studied extensively for its potential use in the treatment of anxiety disorders. It has been shown to have anxiolytic properties in animal models, and it may be a promising candidate for the development of new anxiolytic drugs.
特性
製品名 |
3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
分子式 |
C28H22N2O2S2 |
分子量 |
482.6 g/mol |
IUPAC名 |
9-phenyl-5-(thiophene-2-carbonyl)-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H22N2O2S2/c31-23-17-19(18-8-2-1-3-9-18)16-21-26(23)27(24-12-6-14-33-24)30(28(32)25-13-7-15-34-25)22-11-5-4-10-20(22)29-21/h1-15,19,27,29H,16-17H2 |
InChIキー |
WVUWJNXSRREKBS-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)C5=CC=CS5)C6=CC=CC=C6 |
正規SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)C5=CC=CS5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216245.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)

![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)